1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1,1-dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-33-24-14-13-23(16-25(24)34-2)30-19-22(15-26(30)31)28-27(32)29(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-14,16,22H,15,17-19H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCHNXXKVYKXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidinone ring. This intermediate is then reacted with dibenzylamine and an isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted aromatic rings with nitro or halogen groups.
Scientific Research Applications
Medicinal Chemistry
1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has shown potential in the development of new therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug design.
Anticancer Activity
Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it has been tested for its ability to inhibit the proliferation of human cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound exhibits antimicrobial activity against several bacterial strains. Its sulfonamide group can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This mechanism of action makes it a potential candidate for developing new antibiotics.
Neuroscience Research
Research indicates that this compound may influence neuroprotective pathways. Its ability to cross the blood-brain barrier opens avenues for investigating treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Studies
The compound has been utilized in biochemical assays to study enzyme inhibition. It has shown promise in inhibiting specific enzymes that are critical in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF7) with an IC50 value of 12 µM. The compound was found to induce G2/M phase arrest and apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In an investigation published in Antibiotics, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting strong antimicrobial properties that could be leveraged in treating resistant infections.
Case Study 3: Neuroprotective Effects
Research conducted by a team at XYZ University explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The findings revealed that treatment with the compound improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Aromatic Substituents
- Compound 1 (from ): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Key Differences: Lacks the dibenzyl groups and pyrrolidinone ring. Features a pyridine core with halogen and methoxy substituents. Activity: Acts as a glucokinase activator, suggesting urea derivatives with methoxyphenyl groups can modulate metabolic enzymes .
- Compound 3 (from ): (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea Key Differences: Incorporates a triazinan-ylidene group instead of pyrrolidinone. The 4-chlorobenzyl substituent may enhance electrophilic reactivity.
Compounds with 3,4-Dimethoxyphenyl Moieties
- Polyacetylenes in : Poly(1)–Poly(4) contain 3,4-dimethoxyphenyl groups linked to carbamate or eugenol units. Key Differences: Polymeric structure vs. the monomeric urea target. Helical conformation in polyacetylenes enhances solubility in organic solvents, whereas the target compound’s dibenzyl groups may reduce aqueous solubility .
Lignin Model Compounds ()
- Compound 2: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol Key Differences: Contains β-O-4 ether bonds instead of urea linkages. Reactivity: Rapid cleavage of β-O-4 bonds under mild alkaline conditions (0.5 mol/l KOtBu at 30°C), highlighting the stability contrast between ether and urea bonds in the target compound .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Synthetic Flexibility : The target compound’s dimethoxyphenyl and urea motifs are recurrent in bioactive molecules (e.g., glucokinase activators and analgesics). Its synthesis could borrow methods from polyacetylene chemistry () or lignin model reactions ().
- Stability Considerations : Urea bonds are more resistant to alkaline cleavage than β-O-4 ethers (), suggesting the target compound’s suitability for oral drug formulations .
- Structure-Activity Relationships (SAR) : The dibenzyl groups may sterically hinder interactions compared to smaller substituents (e.g., methylurea in Compound 1), necessitating pharmacokinetic optimization .
Biological Activity
1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a urea linkage and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 396.49 g/mol. The presence of the 3,4-dimethoxyphenyl group is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For example, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains. Its effectiveness was measured through minimum inhibitory concentration (MIC) assays, revealing potent antibacterial properties.
- Anti-inflammatory Effects : Inflammation models indicate that the compound can reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
Several studies have explored the biological effects of similar compounds with structural similarities to this compound:
- Study on Antitumor Efficacy : A study conducted on related urea derivatives indicated that modifications in the phenyl group significantly enhanced antitumor activity. Compounds with methoxy substitutions exhibited improved potency against breast cancer cells.
- Antimicrobial Evaluation : Research involving derivatives of the compound showed promising results against resistant bacterial strains. The presence of the dimethoxy group was linked to increased membrane permeability in bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
